(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

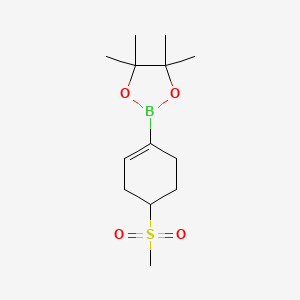

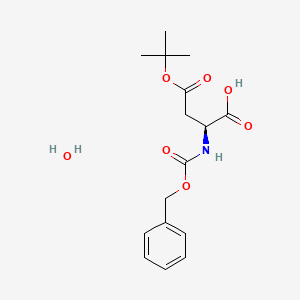

“(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate” is a chemical compound with the linear formula C26H38N2O9 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of this compound involves the reaction of (2S)-4-amino-2-[(benzyloxy)carbonyl]amino}butanoic acid with di-tert-butyl dicarbonate in tetrahydrofuran (THF) and water . Sodium bicarbonate is added to the solution, which is then stirred at room temperature for 16 hours . The resulting product is a colorless oil .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C26H38N2O9 . The InChI Key is ONDKXCQPYFHZPA-ZDUSSCGKSA-N .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 522.601 . It is stored sealed in dry conditions . The compound has a high gastrointestinal absorption and is a P-gp substrate . It is an inhibitor of CYP2C19 . The compound is soluble, with a solubility of 0.623 mg/ml .

Scientific Research Applications

Synthesis and Derivatives

Synthesis of Non-proteinogenic Amino Acids and Derivatives : The compound has been used in the synthesis of non-proteinogenic amino acids such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives. These are synthesized from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid in good overall yield (Adamczyk & Reddy, 2001).

Intramolecular Cyclization : The compound is involved in the synthesis and intramolecular cyclization of N-Substituted 2-Amino-4-aryl-4-oxo-2-butenoic Acids. This process involves treating 4-aryl-2,4-dioxobutanoic acids with aromatic amines, resulting in enaminoketone and iminoketone forms (Rubtsov & Zalesov, 2003).

Chemical Structure and Properties

Molecular Structure Analysis : Studies have been conducted on compounds like O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, which share structural similarities, to examine factors like peptide conformation influenced by N-methylation (Jankowska et al., 2002).

Synthesis of Polyamides : The compound is used in the synthesis of 4- tert -Butyl-1,2-bis(4-carboxyphenoxy)benzene and related polyamides, which are important in materials science for their solubility, flexibility, and thermal stability (Hsiao, Yang, & Chen, 2000).

Potential Medicinal Applications

- Insulinotropic Agent for Diabetes : A derivative of this compound, 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, has been proposed as an insulinotropic agent for the treatment of non-insulin-dependent diabetes mellitus (Khurana et al., 2018).

Safety and Hazards

properties

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO6.H2O/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11;/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20);1H2/t12-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDOQNWFLPMMLQ-YDALLXLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate | |

CAS RN |

229957-50-0 |

Source

|

| Record name | L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229957-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)